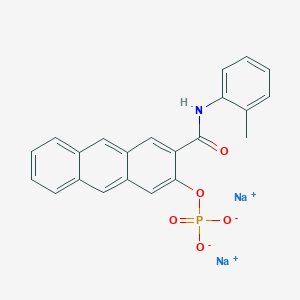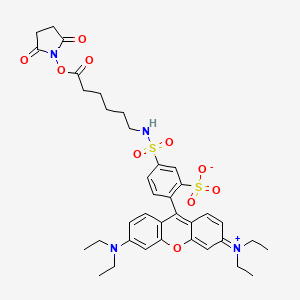
Cholesteryl (pyren-1-yl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl (pyren-1-yl)hexanoate is a synthetic organic compound that belongs to the class of cholesteryl esters. It is characterized by the presence of a cholesteryl moiety esterified with a hexanoic acid linked to a pyrene group. This compound is notable for its unique structure, which combines the properties of cholesterol and pyrene, making it useful in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl (pyren-1-yl)hexanoate typically involves the esterification of cholesteryl with hexanoic acid, followed by the attachment of the pyrene group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. The detailed synthetic route may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Cholesteryl (pyren-1-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the cholesteryl or pyrene moieties.
Substitution: The ester linkage can be targeted for substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the pyrene moiety may yield pyrene quinones, while reduction can lead to the formation of reduced cholesteryl derivatives .
Applications De Recherche Scientifique
Cholesteryl (pyren-1-yl)hexanoate has several scientific research applications, including:
Chemistry: Used as a fluorescent probe to study lipid environments and membrane dynamics due to the pyrene group’s fluorescent properties.
Biology: Employed in the study of lipid metabolism and transport within biological systems.
Medicine: Investigated for its potential role in drug delivery systems, particularly in targeting lipid-based pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals and sensors
Mécanisme D'action
The mechanism of action of cholesteryl (pyren-1-yl)hexanoate involves its interaction with lipid membranes and proteins. The cholesteryl moiety integrates into lipid bilayers, while the pyrene group provides a fluorescent signal that can be used to monitor changes in the lipid environment. This dual functionality allows researchers to study the dynamics of lipid membranes and the effects of various treatments on lipid organization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesteryl oleate: Another cholesteryl ester, but with an oleic acid moiety instead of hexanoic acid.
Cholesteryl stearate: Contains a stearic acid moiety, differing in the length and saturation of the fatty acid chain.
Pyrene butyric acid: A pyrene derivative with a shorter butyric acid chain instead of hexanoic acid.
Uniqueness
Cholesteryl (pyren-1-yl)hexanoate is unique due to its combination of a cholesteryl moiety with a pyrene group, providing both lipid integration and fluorescent properties. This dual functionality is not commonly found in other cholesteryl esters or pyrene derivatives, making it particularly valuable for research applications that require both lipid interaction and fluorescence monitoring .
Propriétés
Formule moléculaire |
C49H64O2 |
|---|---|
Poids moléculaire |
685.0 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate |
InChI |
InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42-,43+,44+,48+,49-/m1/s1 |
Clé InChI |
YRAVQIYIXJZCDI-JOMFGNKPSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



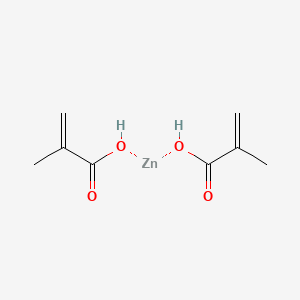
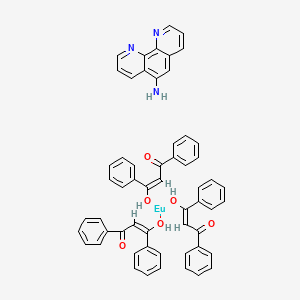
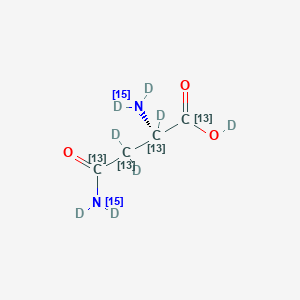

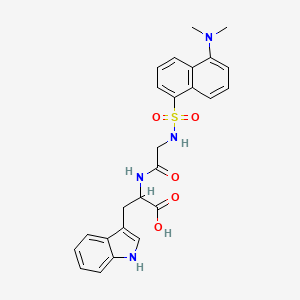


![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)
